3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
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Overview
Description
- The amino group at position 3 can be introduced via nucleophilic substitution reactions.
- Common reagents include ammonia or primary amines under basic conditions.
Methoxylation:
- The methoxy group at position 7 can be introduced through methylation reactions.
- Reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K2CO3) are typically used.
Carboxylation:
- The carboxylic acid group at position 2 can be introduced through carboxylation reactions.
- Reagents such as carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) are commonly employed.
Industrial Production Methods:
Industrial production of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thienoquinoline Core:
- Starting with a suitable quinoline derivative, the thienoquinoline core can be constructed through cyclization reactions.
- Reagents such as sulfur and phosphorus pentachloride (PCl5) are often used in this step.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Common reagents include halides and thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, bases like sodium hydroxide (NaOH)
Major Products:
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies of protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound is of interest in drug discovery programs, particularly for its potential as an anticancer or antimicrobial agent.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are conducted to understand its pharmacokinetic properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Quinaldic Acid:
7-Methoxy-thieno[2,3-b]quinoline-2-carboxylic Acid: Similar structure but without the amino group at position 3.
Uniqueness:
Structural Features: The combination of the thienoquinoline core with amino, methoxy, and carboxylic acid groups makes 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid unique.
Biological Activity: The presence of these functional groups contributes to its distinct biological activities, such as enzyme inhibition and potential anticancer properties.
Properties
IUPAC Name |
3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQJNSZCRUCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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